Levo Mepromazine-d3
Description
Levo Mepromazine-d3 is a deuterated stable isotope of the phenothiazine derivative mepromazine. Its molecular formula is C₁₉H₂₁D₃N₂OS, with a molecular weight of 331.49 g/mol . Deuterium substitution occurs at three hydrogen positions, enhancing its utility as an internal standard in mass spectrometry-based analytical methods. This isotopic labeling minimizes metabolic interference in pharmacokinetic studies, improving accuracy in drug quantification and impurity profiling. This compound is primarily employed in Quality Control (QC) applications, method validation, and Abbreviated New Drug Application (ANDA) compliance for levomepromazine-related products .
Properties
Molecular Formula |
C₁₉H₂₁D₃N₂OS |
|---|---|
Molecular Weight |
331.49 |
Synonyms |
(R)-2-Methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propanamine-d3; 2-Methoxytrimeprazine-d3; 7044 R.P.-d3; CL 36467-d3; CL 39743-d3; Hirnamin-d3; Levomeprazine-d3; Levoprome-d3; ; Mepromazine-d3; NSC 226516-d3; Neozine-d3; Nirvan-d3; Nozinane-d3; RP |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Comparisons
The table below summarizes key differences among Levo Mepromazine-d3, Levomepromazine, Methopromazine, and Promazine:
Key Observations :
- Isotopic Labeling: this compound’s deuterium substitution distinguishes it from non-deuterated analogs, reducing metabolic degradation rates (kinetic isotope effect) and enhancing analytical precision .
- Side Chain Variations : Levomepromazine and Methopromazine differ in side-chain substituents (e.g., methylpropyl vs. propyl), altering receptor binding and pharmacokinetics .
- Functional Groups : Levomepromazine Sulphone HCl contains a sulfone group, increasing polarity and altering solubility compared to the parent compound .
Pharmacological and Analytical Utility
- This compound: Used exclusively in research settings for LC-MS/MS quantification of levomepromazine in biological matrices. Its deuterated structure prevents co-elution with non-deuterated analytes, ensuring reliable data in pharmacokinetic studies .
- Levomepromazine : Clinically utilized for its antipsychotic and antiemetic effects. Its sulphone metabolite (Levomepromazine Sulphone HCl) is monitored as a degradation product in QC protocols .
Regulatory and Industrial Relevance
Q & A
Basic Research Questions
Q. How can researchers accurately detect and quantify Levo Mepromazine-d3 in biological matrices during pharmacokinetic studies?
- Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific transitions to distinguish this compound from its non-deuterated analog. Validate the method by assessing precision (intra-day/inter-day variability ≤15%), accuracy (85–115% recovery), and sensitivity (lower limit of quantification ≤1 ng/mL) in plasma, urine, and tissue homogenates . Isotopic interference should be minimized using high-resolution mass spectrometers or selective ion monitoring .
Q. What experimental conditions ensure the stability of this compound in long-term storage for preclinical studies?
- Methodological Answer: Conduct accelerated stability studies under varying temperatures (4°C, −20°C, −80°C), pH levels (3–9), and light exposure. Monitor degradation via HPLC-UV at 254 nm and confirm structural integrity using nuclear magnetic resonance (NMR). Stability-indicating assays should show <5% degradation over 6 months at −80°C in amber vials with nitrogen headspace .
Q. How should in vitro studies be designed to evaluate this compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer: Use human liver microsomes (HLMs) incubated with this compound and NADPH. Quantify metabolite formation via LC-MS/MS and calculate enzyme kinetics (Km, Vmax). Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and assess time-dependent inhibition via pre-incubation. Apply the PICO framework to define population (HLMs), intervention (enzyme kinetics), comparison (non-deuterated analog), and outcome (metabolic stability) .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported metabolic pathways of this compound across species?
- Methodological Answer: Perform cross-species comparative studies using hepatocytes from rats, dogs, and humans. Combine untargeted metabolomics (UHPLC-QTOF-MS) with stable isotope tracing to map deuterium retention in metabolites. Apply systematic review criteria to evaluate interspecies variability, focusing on phase I/II metabolism discrepancies. Use the FINER framework to ensure feasibility (in vitro models), novelty (isotope tracing), and relevance (translational predictability) .
Q. How does deuteration impact the blood-brain barrier (BBB) penetration of this compound compared to its non-deuterated form?
- Methodological Answer: Employ an in situ brain perfusion technique in rodents, comparing the permeability-surface area (PS) product of both compounds. Validate BBB integrity with sucrose exclusion. Use positron emission tomography (PET) with deuterium-labeled radiotracers to quantify cerebral distribution. Statistical analysis should include paired t-tests and Cohen’s d for effect size, addressing potential confounders like plasma protein binding differences .
Q. What strategies optimize experimental design for studying this compound’s efficacy in heterogeneous patient-derived xenograft (PDX) models?
- Methodological Answer: Utilize a factorial design to test dose-response relationships across PDX lines with varying genetic backgrounds (e.g., CYP2D6 polymorphisms). Stratify cohorts by biomarker status (e.g., receptor expression) and apply mixed-effects models to account for inter-tumor variability. Incorporate blinded histopathological scoring and orthogonal validation (e.g., RNA-seq for target engagement). Reference the “de novo design” principles from to align with regulatory requirements .
Addressing Data Contradictions
Q. How can researchers reconcile conflicting in vivo efficacy data for this compound in anxiety versus schizophrenia models?
- Methodological Answer: Conduct meta-analyses of dose-response curves across behavioral assays (e.g., elevated plus maze vs. prepulse inhibition). Apply sensitivity analysis to identify confounding variables (e.g., dosing schedule, animal strain). Use pathway enrichment tools (e.g., Gene Ontology) to link efficacy differences to receptor occupancy profiles (D2 vs. 5-HT2A). Publish negative results in open-access repositories to reduce publication bias .
Ethical and Regulatory Considerations
Q. What criteria ensure ethical rigor in human trials involving this compound?
- Methodological Answer: Adhere to ICH E6 guidelines for Good Clinical Practice (GCP). Include a Data Safety Monitoring Board (DSMB) to review adverse events, particularly for deuterated compounds with unknown long-term effects. Justify participant selection using FINER’s “Ethical” criterion, excluding vulnerable populations (e.g., pregnant individuals) unless explicitly required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
